1-Phenylisatin

概述

描述

准备方法

苯基靛红可以通过多种方法合成。 一种常见的合成路线是在酸性条件下使靛红与苯肼反应生成苯基靛红 。 另一种方法包括桑德迈尔反应,其中氨基芳香族分子在酸的存在下与草酰乙酸酯或其水合物反应生成3-(3-羟基-2-氧代吲哚)羧酸衍生物,然后氧化脱羧生成苯基靛红 。 工业生产方法通常涉及优化这些反应以提高产率和纯度。

化学反应分析

苯基靛红会发生各种化学反应,包括:

氧化: 苯基靛红可以被氧化形成苯基氧代吲哚衍生物。

还原: 苯基靛红的还原可以生成苯基吲哚衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 这些反应的主要产物包括苯基氧代吲哚、苯基吲哚以及各种取代的苯基靛红衍生物 。

科学研究应用

Chemical Properties and Structure

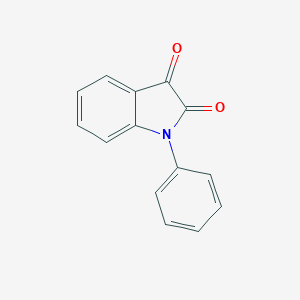

1-Phenylisatin, with the chemical formula CHNO, belongs to the isatin family, characterized by the indole structure. The compound features a phenyl substituent at the 1-position of the isatin moiety, which enhances its biological activity. Its structure facilitates interactions with various biological targets, making it a versatile scaffold for drug development.

Therapeutic Applications

This compound has been investigated for multiple therapeutic applications:

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound and its derivatives. For example, a study reported that certain derivatives exhibited potent cytotoxicity against human leukemia K562 cells, with an IC value as low as 0.03 μM. These compounds inhibited tumor cell proliferation by affecting angiogenesis and migration pathways .

Neuroprotective Effects

Research indicates that this compound acts as a selective agonist for cannabinoid receptor 2 (CB2), showing potential in neuroprotection against neuroinflammatory conditions. In animal models, it has been shown to mitigate behavioral changes induced by lipopolysaccharide administration, suggesting a role in treating neurodegenerative diseases .

Antimycobacterial Agents

The compound is also being explored as a precursor for synthesizing indolin-2,3-dione Schiff bases, which have shown promise as antimycobacterial agents. This application highlights its potential in treating infections caused by Mycobacterium tuberculosis .

Antiviral Properties

This compound has been evaluated for its anti-HIV activity. Its interaction with model proteins like bovine serum albumin has been studied to understand its binding dynamics and therapeutic potential against viral infections .

Case Study 1: Antitumor Activity

A systematic investigation into the structure-activity relationships (SAR) of various 5-phenylisatin derivatives revealed that specific substitutions significantly enhance their cytotoxic effects against different cancer cell lines. For instance, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin showed remarkable activity against K562 and HepG2 cells, indicating that modifications at both the N and C-5 positions are crucial for potency .

Case Study 2: Neuroinflammation and Pain Management

In a study assessing the effects of this compound on neuroinflammation, results indicated that it could alleviate symptoms associated with neuropathic pain through CB2 receptor activation. This finding suggests its potential application in managing chronic pain conditions linked to inflammation .

Data Table: Summary of Biological Activities

作用机制

苯基靛红的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,苯基靛红衍生物已被证明可以抑制组蛋白脱乙酰酶和碳酸酐酶等酶,这些酶在癌症进展中起着至关重要的作用 。 此外,苯基靛红可以与病毒蛋白相互作用,抑制其复制和传播 。 确切的分子靶标和途径可能会因特定衍生物及其应用而异。

相似化合物的比较

苯基靛红与其他靛红衍生物相比是独一无二的,因为它具有苯基,赋予它独特的化学和生物学性质。 类似的化合物包括:

靛红: 母体化合物,它没有苯基,并且具有不同的反应性和生物活性。

N-取代靛红: 靛红环中的氮原子被各种基团取代的化合物,导致不同的性质和应用。

螺氧代吲哚: 源自靛红的化合物,具有螺环结构,表现出独特的生物活性。

生物活性

1-Phenylisatin, a derivative of isatin, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, highlighting the compound's mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₄H₉NO₂) features a phenyl group attached to the isatin structure, which contributes to its unique biological properties. The compound exhibits a molecular weight of 225.23 g/mol and is characterized by its carbonyl and nitrogen functionalities that are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compound 2m, a derivative of 5-phenylisatin, demonstrated an IC₅₀ value of 0.03 μM against K562 leukemia cells, indicating potent antitumor activity through inhibition of cell proliferation and migration .

- Angiogenesis Inhibition : The same study reported that compound 2m inhibited angiogenesis in vitro by affecting human umbilical vein endothelial cells (HUVEC), which is critical for tumor growth and metastasis .

- Neuropharmacological Effects : this compound has been identified as a CB2 receptor agonist, suggesting its role in modulating emotional responses and potentially serving as an anxiolytic agent. Studies indicate that it may influence neuroinflammatory processes .

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 2m | K562 (Leukemia) | 0.03 | Inhibition of proliferation and migration |

| 1i | HepG2 (Liver) | 0.96 | Induction of apoptosis |

| 2d | MCF-7 (Breast) | 1.50 | Cell cycle arrest |

Neuropharmacological Studies

Research has also explored the neuropharmacological implications of this compound:

| Study Type | Findings |

|---|---|

| CB2 Receptor Study | Demonstrated anxiolytic effects in animal models |

| Anticonvulsant Activity | Showed protective effects against induced seizures in mice |

Case Studies

- Antitumor Activity : A study synthesized several derivatives of 5-phenylisatin and evaluated their cytotoxicity against K562 cells. The most potent derivative (compound 2m) not only inhibited cell proliferation but also reduced angiogenesis by affecting endothelial cell behavior .

- Neuropharmacological Implications : In another investigation, the administration of this compound in chronic models indicated a significant reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders through modulation of CB2 receptors .

属性

IUPAC Name |

1-phenylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPWBIMRYXUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222626 | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-89-7 | |

| Record name | 1-Phenylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 723-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-phenylisatin?

A1: this compound acts as a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found in the immune system and play a role in modulating inflammation and neurotransmission. [, ]

Q2: What are the potential therapeutic benefits of this compound in the context of vascular dementia?

A2: Studies suggest that this compound may offer protection against cognitive impairments associated with vascular dementia. In rodent models of chronic cerebral hypoperfusion (CCH), a condition often linked to vascular dementia, this compound administration showed improvements in learning and memory, reduction in brain infarct size, and attenuation of oxidative stress and mitochondrial dysfunction. [, ] These findings suggest that this compound's modulation of CB2 receptors could be a potential therapeutic target for vascular dementia. [, ]

Q3: How does this compound interact with human adult hemoglobin?

A3: Research indicates distinct binding interactions between this compound and human adult hemoglobin (Hb) compared to another isatin, 1-methylisatin. While both exhibit static quenching of Hb fluorescence, this compound displays a mixture of static and dynamic quenching. [] This suggests a more complex binding interaction for this compound, potentially involving hydrophobic association, ionic interactions, and even proton transfer. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H9NO2, and its molecular weight is 219.24 g/mol. []

Q5: Has this compound shown any enzymatic activity?

A5: Interestingly, while not a primary focus of research on this compound, one study observed that the enzyme AKR1C20 exhibited the ability to reduce this compound. [] AKR1C20, a member of the aldo-keto reductase family, demonstrated a high capacity to reduce various alpha-dicarbonyl compounds, including this compound. []

Q6: Are there any insights into the structure-activity relationship of this compound?

A6: While specific structure-activity relationship studies on this compound are limited in the provided research, the interaction with human adult hemoglobin highlights the importance of its structural features. [] The twisted structure of this compound, compared to 1-methylisatin, is thought to be crucial for facilitating ionic interactions with the protein. [] This suggests that modifications to the phenyl group or the isatin ring could significantly impact its binding affinity and biological activity.

Q7: What methods are used to study the interaction between this compound and its targets?

A7: Several spectroscopic techniques have been employed to investigate the interaction between this compound and its targets. These include steady-state and time-resolved fluorescence spectroscopy, circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and anisotropy measurements. [, ] Computational tools like AutoDock have been used to simulate the binding of this compound within protein cavities, providing insights into potential binding sites and interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。